N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide
Description
N'-[(1E)-(4-Methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide (CAS 278782-23-3) is a thiophene-based carbohydrazide derivative featuring a naphtho[1,2-b]thiophene core fused with a 4-methoxybenzylidene hydrazide group. This compound belongs to a class of Schiff bases known for their bioactivity, particularly in antimicrobial and antitumor applications.
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-25-17-10-6-14(7-11-17)13-22-23-21(24)19-12-16-9-8-15-4-2-3-5-18(15)20(16)26-19/h2-7,10-13H,8-9H2,1H3,(H,23,24)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMVLNOVKJIASQ-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer fields. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzaldehyde and 4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide. The reaction conditions often include solvents such as ethanol or methanol under reflux to facilitate the formation of the Schiff base structure.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Against Staphylococcus aureus: MIC values ranged from 15.625 to 62.5 μM.
- Against Enterococcus faecalis: MIC values ranged from 62.5 to 125 μM.
The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production, suggesting a multifaceted approach to combating bacterial growth .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against Candida species. The inhibition of biofilm formation by Candida albicans was particularly noted, indicating its potential use in treating biofilm-associated infections .
Anticancer Activity
Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- Human pancreatic cancer (Patu8988)
- Human esophagus cancer (ECA109)
- Human gastric cancer (SGC7901)
The cytotoxicity was assessed using the MTT assay, revealing significant cell death at varying concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Synthesis Inhibition : The compound interferes with bacterial ribosomes.
- Nucleic Acid Disruption : It may inhibit DNA replication or function.
- Biofilm Disruption : Particularly effective against biofilm-forming pathogens like MRSA and C. albicans .
Case Studies
Several case studies highlight the efficacy of this compound:
- Antibacterial Efficacy : A study demonstrated that the compound significantly reduced bacterial counts in vitro and showed promise in vivo against MRSA infections.
- Antifungal Properties : Another investigation revealed that treatment with this compound led to a marked reduction in C. albicans biofilm formation compared to untreated controls.
Data Summary
| Activity Type | Target Organisms | MIC (μM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | Protein synthesis inhibition |
| Enterococcus faecalis | 62.5 - 125 | Nucleic acid disruption | |
| Antifungal | Candida albicans | Not specified | Biofilm disruption |
| Anticancer | Patu8988, ECA109, SGC7901 | Varies (MTT assay) | Cytotoxic effects on cancer cells |
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide often involves the condensation of naphtho[1,2-b]thiophene derivatives with hydrazine derivatives. The characterization is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis to confirm the structure and purity of the compound .
Biological Activities
Antimicrobial Properties : Research indicates that derivatives of naphtho[1,2-b]thiophene compounds exhibit moderate to mild antimicrobial activity. For instance, studies have shown that synthesized oxadiazoles containing naphtho[2,1-b]thiophene demonstrated significant antimicrobial effects when evaluated using the cup-plate method .
Antiproliferative Effects : In vitro studies have assessed the antiproliferative activity of related compounds against various cancer cell lines, including HeLa cells. These studies aim to understand the mechanism by which these compounds interact with cellular targets, potentially leading to new cancer therapies .
G-Quadruplex Binding : Some research has focused on the ability of these compounds to bind to G-quadruplex structures in DNA. This interaction can influence gene expression and has implications for developing novel therapeutic agents targeting cancer and other diseases .
Material Science Applications
The unique structural properties of this compound make it suitable for applications in organic electronics and photonics. Its conjugated system allows for potential use in organic light-emitting diodes (OLEDs) and solar cells due to its ability to absorb light and conduct electricity.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Case Studies
Several case studies illustrate the compound's potential:
- Study on Antimicrobial Activity : A study synthesized various derivatives and tested their effectiveness against bacterial strains. Results indicated that certain modifications enhanced activity compared to standard antibiotics .
- Cancer Cell Line Testing : Compounds derived from naphtho[1,2-b]thiophene were tested for their ability to inhibit proliferation in cancer cell lines. The results showed a dose-dependent response, suggesting potential as chemotherapeutic agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Naphthothiophene vs. Naphthothiazole Derivatives
The compound differs from naphthothiazole-based inhibitors (e.g., N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide) by replacing the thiazole ring with a thiophene moiety. While both systems exhibit aromaticity, the thiophene’s lower electronegativity may reduce hydrogen-bonding capacity compared to thiazoles.
Thiophene vs. Furan or Oxadiazole Derivatives
Compared to furan-2-carbohydrazides (e.g., L1 in ) or oxadiazole derivatives (), the thiophene ring provides greater electron delocalization and stability. For instance, oxadiazole-containing analogs (e.g., 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol) exhibit higher electrophilicity due to the electron-withdrawing oxadiazole, which may enhance reactivity but reduce metabolic stability .
Substituent Effects on the Aromatic Rings
Methoxy vs. Halogen Substituents
The 4-methoxyphenyl group in the target compound contrasts with halogenated analogs like N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide () or chloro-substituted derivatives (). In contrast, halogen atoms (F, Cl) introduce electron-withdrawing effects, which may improve binding affinity to electron-deficient targets but reduce bioavailability .
Positional Isomerism
Compounds with substituents at the 3-hydroxy-4-methoxyphenyl position (e.g., L1 and L2 in ) demonstrate that hydroxyl groups can participate in hydrogen bonding, a feature absent in the target compound. This difference may limit the target compound’s ability to chelate metal ions or interact with polar enzyme residues .
Hydrazide Functional Group Variations
The carbohydrazide moiety is critical for Schiff base formation and metal coordination. However, bulkier analogs like N′-[(1E)-(4-isopropylphenyl)methylene]thiophene-2-carbohydrazide () may experience steric hindrance, reducing binding efficiency .
Antimycobacterial Activity
This suggests that even with optimized enzyme inhibition, physicochemical properties (e.g., permeability) remain a challenge for thiophene/benzothiophene derivatives .
Physicochemical and Structural Properties
Crystallographic and Spectroscopic Data
- The target compound’s naphthothiophene system likely adopts a planar conformation similar to N’-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, as shown by FT-IR and Raman studies .
- Crystal structures of related compounds (e.g., ) reveal that substituents like chlorine or fluorine influence molecular planarity and intermolecular interactions, critical for crystallization behavior .
Thermodynamic and Electronic Properties
Density functional theory (DFT) calculations on fluorophenyl analogs () indicate that electron-withdrawing groups lower the HOMO-LUMO gap, increasing reactivity. The methoxy group in the target compound may elevate HOMO energy, enhancing nucleophilic character .
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | AcOH | 80 | 72 | |
| Methanol | None | 65 | 65 | |
| DMF | p-TsOH | 100 | 58 |
Advanced: How can discrepancies in spectroscopic data (e.g., NMR chemical shifts) between studies be resolved?
Answer:
Discrepancies often arise from solvent effects , tautomerism, or crystallographic packing. Methodological solutions include:
- Cross-validation : Use X-ray crystallography to confirm the solid-state structure, as demonstrated for analogous hydrazones .
- Solvent standardization : Record NMR spectra in deuterated DMSO or CDCl₃ for consistency .
- Dynamic effects : Perform variable-temperature NMR to assess tautomeric equilibria, particularly for hydrazone E/Z isomerism .
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Key signals include the methoxy proton (~δ 3.8 ppm), imine (C=N) carbon (~δ 150–160 ppm), and naphthothiophene aromatic resonances .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺) .
- IR spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3200 cm⁻¹) .
Q. Table 2: Representative NMR Data
| Proton/Carbon | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| OCH₃ | 3.82 ppm | Singlet | Methoxy |
| C=N | 159.5 ppm | - | Imine |
| Thiophene C-S | 125–130 ppm | - | Thiophene |
Advanced: How should researchers design experiments to evaluate biological activity against specific targets (e.g., antimicrobial or anticancer)?
Answer:
- In vitro assays :
- Controls : Include solvent-only and reference drug (e.g., isoniazid for antimycobacterial studies) .
- Mechanistic studies : Perform molecular docking to predict interactions with enzymes like dihydrofolate reductase (DHFR) .
Advanced: What computational strategies predict metabolic stability and degradation pathways?
Answer:
- Metabolite prediction : Use in silico tools like SwissADME or Schrödinger’s QikProp to identify vulnerable sites (e.g., hydrazone cleavage) .
- Enzyme interactions : Dock the compound into aldehyde oxidase (AO) or cytochrome P450 active sites to predict oxidation sites .
- MD simulations : Assess stability in aqueous environments using GROMACS or AMBER to model hydration effects .
Basic: How can researchers troubleshoot low yields during synthesis?
Answer:
- Optimize stoichiometry : Ensure a 1:1 molar ratio of aldehyde to carbohydrazide .
- Acid catalysis : Add 1–2 drops of glacial acetic acid to accelerate imine formation .
- Alternative solvents : Switch to DMF for higher boiling points or THF for improved solubility of aromatic intermediates .
Advanced: What strategies validate the compound’s purity for pharmacological studies?
Answer:
- HPLC-DAD : Use a C18 column with acetonitrile/water gradients; purity ≥95% is acceptable .
- Elemental analysis : Match experimental C/H/N/S values to theoretical calculations within ±0.4% .
- Thermogravimetric analysis (TGA) : Confirm absence of solvent residues by monitoring weight loss below 200°C .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?
Answer:
- Electron-withdrawing groups (e.g., -F, -Cl) enhance antimicrobial activity by increasing membrane permeability .
- Methoxy vs. hydroxy : Methoxy groups improve metabolic stability but may reduce binding affinity to polar enzyme pockets .
- Thiophene vs. benzene : Thiophene’s sulfur atom facilitates π-stacking in DNA intercalation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
